3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Overview
Description
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline is an organic compound with a complex structure. It contains a benzene ring substituted with various functional groups, including a sec-butoxy group and a hexyloxybenzyl group. The compound likely exhibits interesting properties due to these substituents.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible retrosynthetic approach is to consider the introduction of each substituent separately. For instance:
- Bromination : A bromine substituent can be introduced using bromination with Br₂/FeBr₃.
- Methylation : The methyl group can be added via Friedel–Crafts alkylation with CH₃Cl/AlCl₃.
- Nitration : The nitro group can be incorporated through nitration with HNO₃/H₂SO₄.
Molecular Structure Analysis
The molecular structure of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline consists of a benzene ring with the following substituents:
- Sec-butoxy group : Attached to the benzene ring.
- Hexyloxybenzyl group : Also connected to the benzene ring.
Chemical Reactions Analysis
The compound can participate in various reactions:
- Friedel–Crafts Alkylation : The methyl group can be introduced using this reaction.
- Nitration : The nitro group can be added.
- Bromination : The bromine substituent can be incorporated.
Physical And Chemical Properties Analysis
- Physical State : It likely exists as a solid or crystalline material.
- Melting Point : Determining the melting point would provide insights into its purity and stability.
- Solubility : Investigate its solubility in various solvents.
- Stability : Assess its stability under different conditions (e.g., temperature, light, and air exposure).
Safety And Hazards
- Caution : Handle with care due to potential hazards associated with chemical reactions during synthesis.
- Toxicity : Evaluate its toxicity profile.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Activity : Investigate any potential biological activity (e.g., pharmacological effects).
- Applications : Explore applications in materials science, pharmaceuticals, or other fields.
properties
IUPAC Name |
3-butan-2-yloxy-N-[(4-hexoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-6-7-8-16-25-22-14-12-20(13-15-22)18-24-21-10-9-11-23(17-21)26-19(3)5-2/h9-15,17,19,24H,4-8,16,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFIJWPEFIZDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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